N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a thiophene ring, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation, where the quinoline derivative is treated with methylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Quinoline and Thiophene Rings: The final step involves the coupling of the quinoline and thiophene rings through an amide bond formation. This can be achieved by reacting the quinoline derivative with thiophene-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore the biological activities of this compound and its potential as a therapeutic agent.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it useful in various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring system is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests that it may act as an inhibitor of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.
Carboxamide Derivatives: Compounds such as acetamide and benzamide, which are used in the synthesis of various bioactive molecules.
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is unique due to the combination of its quinoline, thiophene, and carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its potential as a therapeutic agent and its versatility in chemical synthesis highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-22(19,20)17-8-2-4-11-10-12(6-7-13(11)17)16-15(18)14-5-3-9-21-14/h3,5-7,9-10H,2,4,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOGVCAKOPNIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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